2-Phenyl-1-(piperidin-3-yl)ethanone

Description

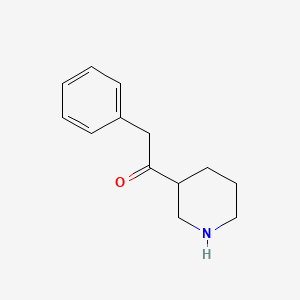

Structure

3D Structure

Propriétés

IUPAC Name |

2-phenyl-1-piperidin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-13(12-7-4-8-14-10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMHERHUVPIZHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Phenyl 1 Piperidin 3 Yl Ethanone and Its Derivatives

Retrosynthetic Strategies for the 2-Phenyl-1-(piperidin-3-yl)ethanone Core Structure

Retrosynthetic analysis of this compound suggests several logical bond disconnections to simplify the target molecule into readily available starting materials.

Approach A: Side-Chain Disconnection

The most direct approach involves the disconnection of the carbon-carbon bond between the piperidine (B6355638) C3-position and the carbonyl carbon of the phenylacetyl group. This leads to a piperidine-3-yl synthon and a phenylacetyl synthon.

Disconnection (i): C3-CO Bond: This disconnection points to a synthetic strategy where a nucleophilic piperidine-3-yl equivalent (e.g., an organometallic reagent like a Grignard or organolithium species) reacts with an electrophilic phenylacetyl source (e.g., phenylacetyl chloride or a phenylacetic ester). Alternatively, an electrophilic piperidine-3-yl synthon (e.g., 3-halopiperidine) could be coupled with a nucleophilic phenylacetyl equivalent (e.g., the enolate of phenylacetaldehyde (B1677652) or a derivative).

Approach B: Piperidine Ring Disconnection

A second major strategy involves the disconnection of the piperidine ring itself. This is particularly useful when constructing highly substituted or stereochemically complex piperidines.

Disconnection (ii): C2-N and C6-N Bonds: This disconnection breaks the piperidine ring into a 1,5-difunctionalized open-chain precursor. For instance, a 1,5-dicarbonyl compound can undergo a reductive amination with a primary amine or ammonia (B1221849) to form the piperidine ring. The phenylacetyl side chain would be incorporated into this acyclic precursor prior to cyclization. A potential pathway involves the intramolecular reductive cyclization of a 1,5-diketone. ajchem-a.com

These fundamental retrosynthetic strategies form the basis for the various classical and advanced synthetic methods detailed below.

Classical and Established Synthetic Routes

Traditional methods for synthesizing the this compound core often rely on robust, well-established reactions, including alkylation, acylation, and multi-step sequences starting from simple precursors.

Modifying a pre-formed piperidine ring is a common strategy. While N-alkylation and N-acylation are straightforward for producing derivatives, functionalization at the C3-position is more challenging and requires regioselective methods. researchgate.net

A key method for the regioselective alkylation at the 3-position of piperidine involves the formation of a Δ²-piperideine enamine intermediate. odu.edu Piperidine can be converted to N-chloropiperidine and subsequently dehydrohalogenated to produce the Δ²-piperideine. odu.edu This enamine can then be deprotonated with a strong base, such as ethylmagnesium bromide or lithium diisopropylamide (LDA), to generate the corresponding enamide anion. odu.edu This anion serves as a powerful nucleophile that can be alkylated by a suitable electrophile, such as a phenacyl halide (e.g., 2-bromo-1-phenylethanone), to introduce the desired side chain. Subsequent reduction of the enamine double bond would yield the final product. However, this reaction can be low-yielding due to the instability of the piperideine intermediate and the formation of various side products. odu.edu

For the synthesis of derivatives, direct acylation at the nitrogen atom is a common approach. For instance, a piperidine derivative can react with an acyl chloride, like chloroacetyl chloride, in the presence of a base such as triethylamine (B128534) to form an N-acylated product. nih.govresearchgate.net

Table 1: Conditions for Regioselective 3-Alkylation of Piperidine via an Enamide Intermediate odu.edu

| Step | Reagents and Conditions | Intermediate/Product | Notes |

|---|---|---|---|

| 1. N-Chlorination | Piperidine, Sodium hypochlorite | N-Chloropiperidine | Formation of the N-haloamine precursor. |

| 2. Dehydrohalogenation | Base (e.g., EtONa) | Δ²-Piperideine | Formation of the unstable enamine. |

| 3. Anion Formation | Ethylmagnesium bromide or LDA | Enamide Anion | Generation of the nucleophile for alkylation. |

| 4. C3-Alkylation | Alkyl Halide (e.g., R-X) | 3-Alkyl-Δ²-piperideine | Introduction of the side chain at the C3 position. |

| 5. Reduction | Reducing agent (e.g., NaBH4, H2/catalyst) | 3-Alkylpiperidine | Reduction of the enamine to the saturated piperidine. |

The formation of the piperidine ring and the attachment of its substituents often involve condensation and coupling reactions. Intramolecular condensation is a powerful tool for ring construction. For example, the diastereoselective synthesis of polysubstituted N-hydroxypiperidines has been achieved through the intramolecular reductive cyclization of a 1,5-diketone monoxime, which is formed from precursors like 2-(cyclohexylthio)-1-phenylethanone and an arylaldehyde. ajchem-a.com

One-pot multi-component reactions also provide an efficient route. A three-component reaction involving an α-amino aryl ketone, an indole, and perbromomethane has been reported for the synthesis of complex heterocyclic structures under mild conditions, showcasing the utility of coupling strategies. frontiersin.org While not directly yielding the target molecule, the principles can be adapted. Similarly, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) is a versatile method for constructing fused imidazopyrazine rings from amidines, aldehydes, and isocyanides, demonstrating the power of multi-component coupling for heterocycle synthesis. rug.nl The synthesis of various piperidinone derivatives has also been achieved using an organophotocatalyzed [1 + 2 + 3] strategy, combining ammonium (B1175870) salts, alkenes, and unsaturated carbonyl compounds in a single step. nih.gov

For derivatives, N-alkylation can be facilitated by a modified Finkelstein halogen-exchange reaction, where a less reactive chloroalkyl group is converted in situ to a more reactive iodoalkyl group, which then readily reacts with a nitrogen nucleophile. nih.gov

Constructing the this compound molecule from simple, acyclic, or alternative heterocyclic precursors is a cornerstone of classical organic synthesis. These pathways offer high flexibility for introducing various substituents.

A general strategy for synthesizing piperidine derivatives can start with the reaction of chloroacetyl chloride with a suitable amine, followed by base-catalyzed intramolecular cyclization. researchgate.net Further functionalization can then be carried out on the formed piperidinone ring. For instance, a key intermediate could be synthesized and then elaborated through a series of steps including protection, reduction, and final coupling with the phenylacetyl moiety.

Another well-established multi-step pathway is the hydrogenation of substituted pyridine (B92270) precursors. A suitably substituted pyridine can be catalytically hydrogenated under various conditions (e.g., using H₂, Raney Nickel, or Platinum oxide) to yield the corresponding piperidine. This method is one of the most common routes for accessing the piperidine core. nih.gov

Automated multi-step continuous flow synthesis represents a modern advancement of these classical pathways, allowing for the rapid and efficient production of complex molecules like 2-(1H-indol-3-yl)thiazole derivatives through sequential reactions without isolating intermediates. nih.gov This approach significantly reduces reaction times and can improve yields. nih.gov

Table 2: Illustrative Multi-Step Pathway via Pyridine Hydrogenation

| Step | Reaction | Starting Material | Product | Typical Reagents |

|---|---|---|---|---|

| 1 | Side-chain installation | 3-Bromopyridine | 3-(Phenylethynyl)pyridine | Phenylacetylene, Pd/Cu catalyst (Sonogashira coupling) |

| 2 | Ketone formation | 3-(Phenylethynyl)pyridine | 1-(Pyridin-3-yl)-2-phenylethanone | Hydration (e.g., HgSO4, H2SO4) |

| 3 | Ring Reduction | 1-(Pyridin-3-yl)-2-phenylethanone | This compound | H2, PtO2 or Rh/C, high pressure |

Advanced and Catalytic Synthetic Methodologies

Modern synthetic chemistry increasingly relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency, selectivity, and functional group tolerance.

Transition metals are instrumental in both forming the piperidine ring and installing its substituents. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds. rsc.orgmdpi.com A Suzuki coupling could potentially be used to couple a 3-boronylpiperidine derivative with a phenacyl halide, or vice-versa, to form the key C-C bond of the target molecule.

Furthermore, transition metals can catalyze the cyclization of acyclic precursors to form the piperidine ring. mdpi.com

Aza-Heck Cyclization: An enantioselective intramolecular 6-exo aza-Heck cyclization of alkenylcarbamates, catalyzed by a palladium complex with a chiral P-O ligand, can produce substituted piperidines under redox-neutral conditions. mdpi.com

Hydrogen Borrowing Annulation: Iridium(III) catalysts can mediate a [5 + 1] annulation via a hydrogen borrowing cascade, enabling the stereoselective synthesis of substituted piperidines from simpler components. nih.gov

Gold-Catalyzed Cyclization: Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes, allowing for the formation of piperidine rings with simultaneous introduction of an oxygen-containing substituent. mdpi.com

The synthesis of 2-substituted 1-(S-α-phenylethyl)-4-piperidones, which are precursors to donepezil (B133215) analogues, has been accomplished via a multi-step sequence that includes a Pd/C-catalyzed hydrogenation step for debenzylation. acs.org This highlights the use of transition metals in key transformations within a larger synthetic scheme. acs.org

Transition Metal-Catalyzed Reactions for Construction of this compound.

Palladium-Catalyzed Cross-Coupling Strategies

There is a lack of specific literature detailing the application of palladium-catalyzed cross-coupling reactions for the direct synthesis of this compound. While palladium catalysis is a powerful tool for C-C bond formation, and is used in the synthesis of complex piperidine-containing molecules, specific conditions and results for this target compound are not published.

Ruthenium-Catalyzed Transformations

Similarly, a targeted search for ruthenium-catalyzed transformations leading to this compound did not yield any specific synthetic protocols. Ruthenium catalysts are known for their utility in various organic transformations, including those that could theoretically be applied to the synthesis of this compound, but dedicated studies are absent from the available literature.

Organocatalytic Approaches to this compound Synthesis

While organocatalysis represents a burgeoning field in the synthesis of chiral piperidines, specific organocatalytic methods for the preparation of this compound are not described in the literature. The development of organocatalytic methods for similar structures suggests potential applicability, but direct evidence is wanting.

Stereoselective Synthesis of Chiral this compound Isomers

The stereoselective synthesis of this compound, a critical aspect for its potential applications, is not a subject of any dedicated study found in the public domain. Consequently, information regarding specific enantioselective methodologies or diastereoselective control for this compound is not available.

Enantioselective Methodologies

No literature specifically reports on the enantioselective synthesis of this compound.

Diastereoselective Control

There are no published methods that specifically address the diastereoselective control in the synthesis of this compound.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound has not been a focus of any published research. While there is a general trend towards greener synthetic methods in organic chemistry, specific examples such as the use of alternative solvents, energy sources, or catalytic systems for this particular compound have not been documented.

Solvent-Free and Aqueous Medium Reactions

The shift away from volatile and often toxic organic solvents is a central theme in modern synthetic chemistry. For compounds like this compound, researchers are exploring solvent-free and aqueous-based reactions to enhance the environmental profile of the synthesis.

Solvent-free, or solid-state, reactions offer significant advantages, including reduced pollution, lower costs, and operational simplicity. researchgate.net In many cases, these reactions can be accelerated by grinding or heating, leading to shorter reaction times and higher yields. researchgate.net For the synthesis of piperidine derivatives, three-component reactions under solvent-free conditions represent a powerful strategy. researchgate.net This approach, often involving an aldehyde, an amine, and a phenol (B47542) or another nucleophile, can generate complex molecules in a single, efficient step without the need for a solvent. researchgate.net

Aqueous media also present a sustainable alternative. Water is a non-toxic, non-flammable, and inexpensive solvent. While organic compounds may have limited solubility in water, techniques such as the use of phase-transfer catalysts or co-solvents can overcome this limitation. rsc.org Furthermore, the unique properties of water can sometimes enhance reaction rates and selectivity. For instance, the pinacol (B44631) coupling reaction of aromatic aldehydes and ketones has been successfully performed in an aqueous ammonium chloride solution under ultrasound irradiation, demonstrating the feasibility of using water for C-C bond formation in related structures. researchgate.net The synthesis of various heterocyclic compounds, including those with piperidine moieties, has been achieved in aqueous systems, highlighting the broad applicability of this green solvent. mdpi.com

The table below illustrates a comparative study of different reaction media for a related synthesis, showcasing how yields can be affected by the choice of solvent, with aqueous methods (Method C) demonstrating viability.

| Method | Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|---|

| A | Acetonitrile | K₂CO₃ | Reflux | 82 |

| B | Ethanol | K₂CO₃ | Reflux | 77 |

| C | Water | K₂CO₃ | 100 °C | 71 |

| D | Acetonitrile | Et₃N | Reflux | 46 |

| E | Ethanol | Et₃N | Reflux | 30 |

This table is a model based on the synthesis of 3-Methoxy-4-(2-(piperidin-1-yl) ethoxy)benzaldehyde, demonstrating the impact of solvent choice on reaction outcomes. mdpi.com

Atom Economy and Sustainable Synthetic Protocols

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.orgnih.gov Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful than those that generate significant byproducts, like substitutions and eliminations. nih.gov

The development of sustainable synthetic protocols for this compound focuses on maximizing atom economy. Key strategies include:

Catalytic Processes: Using catalysts, rather than stoichiometric reagents, minimizes waste. For example, the hydrogenation of a pyridine ring to form a piperidine is a fundamental transformation that can be achieved with high efficiency using transition metal catalysts. nih.gov

One-Pot Reactions: Combining multiple reaction steps into a single procedure, known as a one-pot or cascade reaction, eliminates the need for intermediate workup and purification steps, saving solvents, time, and energy. mdpi.comresearchgate.net

Use of Renewable Feedstocks: While not always feasible, sourcing starting materials from renewable resources can significantly improve the sustainability of a synthesis.

A classic example of poor atom economy is the Wittig reaction, where a stoichiometric amount of triphenylphosphine (B44618) oxide is generated as waste. rsc.org In contrast, a catalytic isomerization reaction to achieve the same transformation would have 100% atom economy. nih.gov For the synthesis of piperidine derivatives, catalytic reductive amination or hydrogen-borrowing cascades are examples of atom-economical methods that form C-N bonds with high efficiency. nih.govmdpi.com

| Reaction Type | Description | Typical Atom Economy (%) | Example |

|---|---|---|---|

| Addition | All reactant atoms are incorporated into the product. | 100% | Hydrogenation of an alkene |

| Rearrangement | A molecule's structure is rearranged without loss of atoms. | 100% | Claisen Rearrangement |

| Substitution | Part of a molecule is replaced by another atom or group. | Often < 50% | Gabriel Synthesis of amines primescholars.com |

| Elimination | Atoms are removed from a molecule, typically forming a double bond. | Often < 50% | Dehydration of an alcohol |

This table provides a general comparison of reaction types and their inherent atom economy, a key concept in sustainable synthesis. nih.govprimescholars.com

Optimization of Reaction Conditions and Yield for Industrial and Preparative Scales

Scaling up the synthesis of a compound from the laboratory bench to an industrial or preparative scale presents significant challenges. Reaction conditions must be meticulously optimized to ensure safety, cost-effectiveness, and consistent product quality while maximizing yield.

For the synthesis of piperidone and piperidine derivatives, several parameters are critical for optimization: researchgate.net

Catalyst Selection and Loading: The choice of catalyst can dramatically affect reaction rate and selectivity. For instance, in asymmetric hydrogenations to produce chiral piperidines, screening different chiral ligands is crucial to achieve high enantiomeric excess. nih.gov Optimizing the catalyst loading is a balance between ensuring a reasonable reaction time and minimizing cost.

Solvent and Reagent Concentration: The concentration of reactants can influence reaction kinetics and the formation of byproducts. In large-scale syntheses, using the minimum amount of solvent necessary reduces cost and waste. google.com

Temperature and Pressure: These parameters are vital for controlling reaction rates and preventing runaway reactions. For exothermic processes, efficient heat dissipation is a primary concern on an industrial scale. google.com Hydrogenation reactions often require optimization of hydrogen pressure to achieve complete reduction in a reasonable timeframe. nih.gov

Purification Method: The final step, purification, must be robust and scalable. Crystallization is often preferred at large scales over chromatographic methods due to lower cost and solvent consumption. Developing a reliable crystallization procedure, including the choice of solvent and cooling profile, is essential for obtaining a high-purity product. google.com

The following table is a model for the optimization of a reaction, showing how systematic variation of conditions can lead to a superior outcome.

| Entry | Catalyst (mol%) | Additive | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ag₂CO₃ (5) | DBU (2 eq) | Toluene | 60 | Mixture |

| 2 | Ag₂CO₃ (10) | DBU (2 eq) | Toluene | 80 | Mixture |

| 3 | Ag₂CO₃ (25) | DBU (2 eq) | Toluene | 60 | 75 |

| 4 | Ag₂CO₃ (50) | DBU (2 eq) | Toluene | 60 | 83 |

| 5 | None | DBU (2 eq) | Toluene | 60 | Trace |

This table is a representative example of reaction optimization, based on the synthesis of a disubstituted furan, demonstrating how changing catalyst loading and temperature impacts product yield. researchgate.net

The synthesis of (2S)-2-phenylpiperidin-3-one, a close analog of the target compound, on a large scale involves the oxidation of the corresponding alcohol. google.com The process includes a carefully controlled reaction followed by an aqueous workup with citric acid and extraction into an organic solvent, demonstrating a typical workflow for industrial preparation. google.com Subsequent purification often involves evaporation and potentially crystallization to yield the final, high-purity ketone. google.comgoogle.com

Chemical Reactivity and Mechanistic Investigations of 2 Phenyl 1 Piperidin 3 Yl Ethanone

Reactivity at the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon and adjacent α-protons, is a central hub for chemical reactions. These include nucleophilic additions, reductions, and reactions involving the formation of an enolate intermediate.

Nucleophilic Addition Reactions

The carbonyl carbon of 2-Phenyl-1-(piperidin-3-yl)ethanone is susceptible to attack by nucleophiles. fiveable.melibretexts.orgbyjus.commasterorganicchemistry.com This fundamental reaction proceeds via the formation of a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. byjus.com The outcome of the reaction is the formation of a new carbon-nucleophile bond and a hydroxyl group upon protonation of the oxygen anion. youtube.com

Common nucleophilic addition reactions applicable to this ketone include:

Cyanohydrin Formation: In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN), this compound is expected to form a cyanohydrin. libretexts.orgbyjus.com This reaction is typically base-catalyzed and results in the addition of a cyanide group and a hydroxyl group to the former carbonyl carbon.

Grignard and Organolithium Reactions: Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent carbon-based nucleophiles that can add to the ketone. organic-chemistry.org Reaction with a Grignard reagent, for example, would lead to the formation of a tertiary alcohol after acidic workup.

Wittig Reaction: The Wittig reaction provides a method for converting the ketone into an alkene. youtube.comresearchgate.netgoogle.comresearchgate.net This is achieved by reacting the ketone with a phosphonium (B103445) ylide (Wittig reagent). The reaction proceeds through a betaine (B1666868) intermediate or a [2+2] cycloaddition to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. google.com The specific alkene geometry (E or Z) can often be influenced by the nature of the ylide and the reaction conditions. google.com

Reduction Pathways and Products

The ketone functionality of this compound can be reduced to a secondary alcohol, yielding 2-phenyl-1-(piperidin-3-yl)ethanol. This transformation can be accomplished using various reducing agents.

| Reducing Agent | Expected Product | Notes |

| Sodium Borohydride (NaBH₄) | 2-Phenyl-1-(piperidin-3-yl)ethanol | A mild and selective reducing agent for ketones and aldehydes. google.com A patent for the reduction of the related N-methyl-3-phenyl-4-piperidone highlights the use of NaBH₄ at low temperatures in a protic solvent. organic-chemistry.org |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Phenyl-1-(piperidin-3-yl)ethanol | A powerful reducing agent capable of reducing ketones as well as other functional groups like amides and esters. |

| Catalytic Hydrogenation | 2-Phenyl-1-(piperidin-3-yl)ethanol | Involves the use of hydrogen gas (H₂) and a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). |

The stereochemical outcome of the reduction can be influenced by the choice of reagent and reaction conditions, potentially leading to diastereomeric mixtures of the resulting alcohol. For instance, in the reduction of substituted piperidones, the stereoselectivity can be controlled to favor the formation of a specific isomer. organic-chemistry.org

Enolate Chemistry and Alpha-Functionalization Reactions

The presence of protons on the carbon atom alpha to the ketone (the benzylic position) allows for the formation of an enolate anion in the presence of a suitable base. byjus.com This enolate is a key intermediate for a variety of alpha-functionalization reactions.

Alkylation: The enolate can act as a nucleophile in an SN2 reaction with an alkyl halide, leading to the formation of a new carbon-carbon bond at the alpha-position. libretexts.org The choice of base, solvent, and temperature can influence the regioselectivity of enolate formation if multiple alpha-protons are present.

Halogenation: In the presence of a halogen (e.g., Br₂, Cl₂, I₂), the enolate can be halogenated at the alpha-position.

Aldol (B89426) Addition and Condensation: The enolate can react with another carbonyl compound (an aldehyde or another ketone) in an aldol addition reaction to form a β-hydroxy ketone. Subsequent dehydration can lead to an α,β-unsaturated ketone (an aldol condensation product).

Transformations of the Piperidine (B6355638) Ring System

The secondary amine within the piperidine ring offers a site for various chemical modifications, primarily through reactions at the nitrogen atom.

Nitrogen Atom Reactivity (e.g., N-Alkylation, N-Acylation, N-Amidation)

The lone pair of electrons on the nitrogen atom of the piperidine ring makes it nucleophilic and basic, allowing for a range of functionalization reactions.

N-Alkylation: The nitrogen can be alkylated using an alkyl halide. organic-chemistry.org This reaction typically proceeds via an SN2 mechanism. The use of a base may be required to neutralize the hydrohalic acid formed during the reaction.

N-Acylation: Reaction with an acylating agent, such as an acid chloride or an acid anhydride, results in the formation of an N-acylpiperidine, which is an amide. researchgate.netmdpi.comnih.gov This transformation is often carried out in the presence of a base to scavenge the acid byproduct.

N-Amidation: While N-acylation results in an amide, direct N-amidation with an amine is generally not feasible. However, related transformations can be achieved through reductive amination, where the piperidine nitrogen reacts with an aldehyde or ketone in the presence of a reducing agent.

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl Iodide | Tertiary Amine |

| N-Acylation | Acetyl Chloride | Amide |

| N-Sulfonylation | Tosyl Chloride | Sulfonamide |

Ring Opening and Rearrangement Reactions

While the piperidine ring is generally stable, under specific conditions, it can undergo ring-opening or rearrangement reactions. nih.govresearchgate.net These transformations often require activation of the ring, for instance, by the introduction of specific functional groups or through photochemically induced processes. For N-acylpiperidines, certain rearrangement pathways can be initiated under specific conditions, though these are less common for simple systems. More complex substituted piperidines can be synthesized through ring-closing reactions of acyclic precursors, which can sometimes involve rearrangements. researchgate.net

Aromatic Ring Reactivity

The phenyl group of this compound is a key site for chemical modification. Its reactivity is primarily influenced by the attached keto group.

The acetyl group (-C(O)CH₂-) attached to the phenyl ring is an electron-withdrawing group. Consequently, it deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) reactions, making them occur under harsher conditions compared to benzene (B151609). organicmystery.commasterorganicchemistry.com The deactivating nature of the keto group also directs incoming electrophiles to the meta position. organicmystery.com This is due to the resonance structures of the arenium ion intermediate, where the positive charge is kept away from the electron-withdrawing keto group when the electrophile adds to the meta position, making it the most stable pathway. organicchemistrytutor.com

The piperidin-3-yl moiety, being a secondary amine, is generally an activating group. However, under the acidic conditions often required for EAS, the piperidine nitrogen would be protonated, forming a piperidinium (B107235) ion. This positively charged group would act as a strong deactivating group, further reducing the reactivity of the phenyl ring.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-(3-Nitrophenyl)-1-(piperidin-3-yl)ethanone |

| Halogenation | Br₂, FeBr₃ | 2-(3-Bromophenyl)-1-(piperidin-3-yl)ethanone |

| Sulfonation | SO₃, H₂SO₄ | 3-(2-Oxo-2-(piperidin-3-yl)ethyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Reaction unlikely to proceed due to deactivation |

This table is predictive and based on the established directing effects of the acetyl group. Experimental verification is required.

While direct electrophilic substitution on the deactivated ring can be challenging, functionalization of the phenyl group can be achieved through metal-catalyzed cross-coupling reactions. youtube.comyoutube.com For this to be applicable, the phenyl ring would first need to be functionalized with a suitable group, typically a halide (Br, I) or a triflate. For instance, if a bromo-substituted derivative such as 2-(4-bromophenyl)-1-(piperidin-3-yl)ethanone were available, it could undergo various cross-coupling reactions.

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst would form a new carbon-carbon bond. oup.com

Heck Coupling: Reaction with an alkene under palladium catalysis would introduce a vinyl group.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would allow for the formation of a new carbon-nitrogen bond, coupling the aryl group with an amine.

The efficiency of these reactions would depend on the specific reaction conditions and the potential for the piperidine nitrogen to interfere with the catalyst. acs.org

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | C-C (Aryl-Aryl) |

| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base | C-C (Aryl-Vinyl) |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₄, CuI, base | C-C (Aryl-Alkynyl) |

| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, ligand, base | C-N (Aryl-Amine) |

This table illustrates potential synthetic routes based on known cross-coupling methodologies for aryl halides.

Multi-Component Reactions Involving this compound as a Building Block

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov The ketone and the secondary amine functionalities in this compound make it a potentially valuable building block for such reactions.

For example, it could participate in reactions like the Mannich reaction, where an amine, a non-enolizable aldehyde, and a carbon acid (in this case, the enolizable ketone) react to form a β-amino carbonyl compound. The piperidine nitrogen could act as the amine component, while the ketone provides the enolizable carbonyl.

Furthermore, variations of the Hantzsch pyridine (B92270) synthesis or other MCRs that utilize a ketone as a starting material could potentially incorporate this compound to generate highly functionalized and complex heterocyclic scaffolds. researchgate.netresearchgate.net The presence of both a ketone and a nucleophilic nitrogen within the same molecule could also lead to interesting intramolecular MCRs or cascade reactions. nih.gov

Detailed Mechanistic Studies of this compound Transformations

Detailed mechanistic studies for this specific molecule are not available in the surveyed literature. However, we can infer potential pathways based on related systems.

For electrophilic aromatic substitution, the reaction would proceed through the well-established mechanism involving the formation of a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The meta-directing effect of the ketone is a result of the relative stability of the possible arenium ion intermediates.

In potential cross-coupling reactions, the mechanism would follow the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. oup.com For a Suzuki coupling of a bromo-derivative, for instance, the cycle would begin with the oxidative addition of the aryl bromide to a Pd(0) complex. This would be followed by transmetalation with the boronic acid species and conclude with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Mechanisms of multi-component reactions are often complex and can involve several competing pathways. For a hypothetical Mannich-type reaction, the mechanism would likely involve the formation of an iminium ion from the piperidine and an aldehyde, which would then be attacked by the enol or enolate of the ketone part of this compound.

Without experimental data, a quantitative analysis of the kinetics and thermodynamics is not possible. However, some general principles can be applied.

Kinetics: The rates of electrophilic aromatic substitution on the phenyl ring are expected to be significantly lower than for benzene due to the deactivating effect of the keto group. organicmystery.com The activation energy for these reactions would be high. For cross-coupling reactions, the kinetics would be influenced by factors such as the choice of catalyst, ligand, solvent, and temperature.

Thermodynamics: Most successful organic reactions are thermodynamically favorable, meaning they have a negative Gibbs free energy change (ΔG). In electrophilic aromatic substitution, the re-aromatization of the ring after the substitution is a strong thermodynamic driving force. In multi-component reactions, the formation of multiple new bonds in a single operation often contributes to a favorable thermodynamic profile.

Further computational and experimental studies would be necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound. acs.org

Computational and Theoretical Studies of 2 Phenyl 1 Piperidin 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in probing the fundamental properties of a molecule's structure and electron distribution.

The electronic structure dictates the chemical reactivity of a molecule. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electron density.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap indicates high stability. mdpi.com For analogous aromatic ketones and piperidine (B6355638) derivatives, DFT calculations at levels like B3LYP/6-311G(d,p) are commonly used to determine these values. researchgate.net The computed HOMO-LUMO energy demonstrates that charge exchange takes place inside the molecule. nih.gov

Analysis of the charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, identifies the electron-rich and electron-poor regions of the molecule. For 2-Phenyl-1-(piperidin-3-yl)ethanone, the oxygen atom of the carbonyl group is expected to be a site of high electron density (a nucleophilic center), while the hydrogen atom on the piperidine's nitrogen and the hydrogens on the phenyl ring would be regions of lower electron density (electrophilic centers). This charge distribution is critical for understanding intermolecular interactions.

Table 1: Representative Frontier Orbital Data for Analogous Compounds This table presents typical values for molecules with similar functional groups, as direct data for the title compound is not available.

| Compound Class | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Key Reactive Sites from MEP |

|---|---|---|---|---|

| Phenyl Ketone Derivatives | ~ -6.5 to -7.5 | ~ -1.5 to -2.5 | ~ 4.0 to 5.5 | Electrophilic carbon on carbonyl, Nucleophilic oxygen on carbonyl |

| Substituted Piperidines | ~ -6.0 to -7.0 | ~ 0.5 to 1.5 | ~ 7.0 to 8.5 | Nucleophilic nitrogen, Electrophilic N-H proton |

Molecular Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is defined by its bond lengths, bond angles, and dihedral angles. The piperidine ring is not planar and, to minimize angular and steric strain, typically adopts a "chair" conformation. In this conformation, substituents at each carbon can be in one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring).

For the title compound, the phenyl ethanone (B97240) group at the C3 position can exist in either an axial or equatorial conformation. Computational geometry optimization is used to determine which conformer is more stable (i.e., has lower potential energy). Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with other atoms on the ring. Molecular modeling of similar 3-substituted piperidines has shown that the flexibility of the substituent is crucial for avoiding unfavorable interactions. researchgate.net

Table 2: Typical Optimized Geometrical Parameters for a Phenyl-Piperidine System Illustrative data based on common values from DFT calculations.

| Bond/Angle | Parameter | Typical Calculated Value |

|---|---|---|

| C=O | Bond Length | 1.22 Å |

| C-N (piperidine) | Bond Length | 1.47 Å |

| C-C (phenyl) | Bond Length | 1.39 Å |

| C-N-C (piperidine) | Bond Angle | 111° |

| O=C-C | Bond Angle | 121° |

Spectroscopic Property Prediction (e.g., advanced vibrational modes)

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can then be used to verify experimental findings. The vibrational frequencies of a molecule correspond to the energies of its bond stretching, bending, and twisting motions. These can be measured experimentally using Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy.

DFT calculations can compute these vibrational frequencies, providing a theoretical spectrum. researchgate.net Comparing the predicted spectrum with an experimental one helps to assign specific peaks to particular vibrational modes. For this compound, key predicted vibrational modes would include the C=O stretching frequency of the ketone, the N-H stretching of the piperidine, C-N stretching modes, and various vibrations associated with the aromatic phenyl ring.

Table 3: Predicted Key Vibrational Frequencies for a Phenyl-Piperidine Ketone Structure

| Vibrational Mode | Functional Group | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Secondary Amine (Piperidine) | 3350 - 3450 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3050 - 3150 |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850 - 2950 |

| C=O Stretch | Ketone | 1680 - 1700 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1580 - 1610 |

| C-N Stretch | Piperidine | 1100 - 1200 |

Molecular Dynamics Simulations

While quantum mechanics describes the static properties of a molecule, molecular dynamics (MD) simulations are used to study its movement and interactions over time. MD simulations model the behavior of a molecule in a defined environment, such as a solvent, providing insights into its dynamic processes. nih.gov

MD simulations can place this compound in a "box" of solvent molecules (e.g., water, ethanol, or a non-polar solvent like hexane) to observe its behavior. These simulations would reveal how the molecule interacts with its surroundings.

In a polar solvent like water, the polar N-H and C=O groups would form strong hydrogen bonds with water molecules. The non-polar phenyl group, being hydrophobic, would tend to be shielded from the water. In a non-polar solvent, the interactions would be dominated by weaker van der Waals forces. Such simulations are crucial for understanding the solubility and conformational dynamics of the molecule in different chemical environments. MD simulations on related piperidine derivatives have been used to analyze the crucial role of polar and lipophilic interactions within different environments. nih.gov

Beyond simple solvents, MD simulations can explore how this compound interacts with more complex, non-biological systems. A key area of interest is supramolecular chemistry, which studies assemblies of molecules held together by non-covalent bonds.

The title compound possesses both hydrogen bond donor (N-H) and acceptor (C=O) sites, making it a candidate for forming or interacting with supramolecular structures. For example, MD simulations could model its interaction with a cyclodextrin (B1172386) molecule, a common host in supramolecular chemistry. The simulation would show whether the phenyl group of the molecule preferentially inserts into the hydrophobic cavity of the cyclodextrin and determine the stability and dynamics of this host-guest complex. Such studies are valuable for designing molecular sensors or controlled-release systems.

Reaction Mechanism Modeling and Energy Profiling

Computational chemistry offers powerful tools to investigate the pathways of chemical reactions, providing a molecular-level understanding of how reactants transform into products. For a compound like this compound, modeling its formation or subsequent reactions would involve detailed energy profiling and the characterization of transient species.

Transition State Characterization and Activation Energy Determination

However, computational methodologies such as Density Functional Theory (DFT) are widely applied to investigate reactions involving similar piperidine-containing molecules. For instance, DFT studies on the OH-initiated degradation of piperidine have successfully mapped out the potential energy surface, identifying transition states for hydrogen abstraction from different positions on the piperidine ring. acs.org These calculations provide insights into the branching ratios of the initial reaction steps. acs.org Similarly, computational modeling of alkylations of piperidine enamines has been used to understand stereoselectivity by analyzing the preferential conformations and transition state geometries. nih.gov Such approaches could, in principle, be applied to model the acylation of a 3-substituted piperidine to form this compound or its subsequent reactions. These theoretical investigations would typically involve locating the transition state structures, confirming them through frequency analysis (identifying a single imaginary frequency), and calculating the energy barrier for the reaction.

Computational Prediction of Reaction Selectivity

Computational methods are also instrumental in predicting the selectivity of chemical reactions, such as regioselectivity and stereoselectivity. For 3-substituted piperidines like the precursor to the title compound, the stereochemical outcome of reactions is of significant interest.

While direct computational predictions for the reaction selectivity in the synthesis of this compound are not documented in the available literature, studies on related systems highlight the potential of such investigations. For example, computational studies on the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidine derivatives have demonstrated that the diastereoselectivity of reactions can be successfully rationalized and predicted. researchgate.net These studies often analyze the steric and electronic factors that govern the approach of reagents to the piperidine ring. In the context of this compound, computational models could be employed to predict the preferred conformation of the piperidine ring and how this influences the facial selectivity of nucleophilic attack on the carbonyl group, or the stereochemical outcome of reactions at the alpha-carbon. DFT calculations have been effectively used to understand the origin of regioselectivity in reactions of other heterocyclic systems, such as the rearrangement of 2-benzyloxypyridine derivatives. researchgate.net

Advanced Computational Methods for Structural Elucidation (e.g., Hirshfeld Surface Analysis)

Beyond reaction modeling, computational techniques play a crucial role in elucidating the detailed three-dimensional structure and intermolecular interactions of crystalline solids. Hirshfeld surface analysis is a powerful tool in this regard, providing a visual and quantitative description of the molecular environment in a crystal.

Hirshfeld surface analysis is based on partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. researchgate.net This method allows for the visualization of intermolecular contacts and the generation of 2D fingerprint plots, which summarize the nature and relative importance of these interactions.

While a specific Hirshfeld surface analysis of this compound has not been reported, numerous studies on related piperidine derivatives demonstrate the utility of this technique. researchgate.netnih.goviucr.orgmdpi.comnih.gov These studies reveal common patterns of intermolecular interactions in piperidine-containing compounds.

Typically, the Hirshfeld surface analysis of such compounds reveals the following key interactions, which can be quantified as percentage contributions to the total surface:

H···H Contacts: Often representing the largest contribution, these contacts correspond to van der Waals interactions and are visualized as a large, diffuse region in the fingerprint plot. researchgate.netmdpi.com

C···H/H···C Contacts: These interactions are also significant and can include C-H···π interactions, which play a role in the packing of aromatic rings. iucr.orgmdpi.com

O···H/H···O Contacts: These represent hydrogen bonding interactions, which are crucial in determining the crystal packing. They appear as distinct "spikes" in the 2D fingerprint plots. researchgate.netiucr.org

N···H/H···N Contacts: Similar to O···H contacts, these indicate the presence of N-H···N or N-H···O hydrogen bonds, which are often key structure-directing interactions. researchgate.net

For example, in the crystal structure of 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one, Hirshfeld surface analysis showed that H···H contacts accounted for 74.2% of the surface, with C···H/H···C and O···H/H···O interactions also making significant contributions. researchgate.net Similarly, for 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one), H···H, C···H/H···C, and O···H/H···O interactions were found to be the most significant. iucr.org

The table below summarizes typical contributions of different intermolecular contacts to the Hirshfeld surface for related piperidine and heterocyclic compounds, illustrating the insights gained from this computational method.

| Compound | H···H (%) | C···H/H···C (%) | O···H/H···O (%) | Other Significant Contacts (%) | Reference |

| 1-[r-2,c-6-diphenyl-t-3-(propan-2-yl)piperidin-1-yl]ethan-1-one | 74.2 | 18.7 | 7.0 | N···H/H···N (0.1) | researchgate.net |

| 2,2′-(phenylazanediyl)bis(1-phenylethan-1-one) | 45.5 | 38.2 | 16.0 | N···H/H···N (0.3) | iucr.org |

| 5-cyano-2-hydroxy-2-methyl-6-oxo-N-phenyl-4-(thiophen-2-yl)piperidine-3-carboxamide | 42.6 | 22.9 | 18.5 | H···N (9.2), H···S (5.1), C···S (3.8) | mdpi.com |

| 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone | - | - | - | C—H···Cl and C—H···O intramolecular contacts are noted as stabilizing. | researchgate.net |

Data for 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone did not provide percentage contributions but highlighted the presence of specific intramolecular contacts.

A Hirshfeld surface analysis of this compound would be expected to reveal the relative importance of van der Waals forces, potential C-H···O hydrogen bonds involving the ketone oxygen, and N-H···O or other hydrogen bonds involving the piperidine nitrogen. The phenyl group would also likely participate in C-H···π and potentially π-π stacking interactions, all of which could be visualized and quantified using this powerful computational tool.

Advanced Applications of 2 Phenyl 1 Piperidin 3 Yl Ethanone in Chemical Sciences

2-Phenyl-1-(piperidin-3-yl)ethanone as a Key Synthetic Intermediate

The strategic placement of a phenyl ethanone (B97240) group at the 3-position of the piperidine (B6355638) ring endows this compound with significant synthetic potential. This arrangement allows for selective modifications at three key points: the secondary amine of the piperidine, the α-carbon of the ketone, and the carbonyl group itself. This versatility makes it an ideal starting material for constructing more elaborate molecular architectures.

Precursor for Complex Heterocyclic Compounds

The structure of this compound is a gateway to a diverse range of more complex heterocyclic systems. The secondary amine of the piperidine ring can readily undergo N-alkylation or N-acylation, while the ketone functionality can participate in condensation reactions, reductions, or serve as a handle for introducing new stereocenters.

For instance, intramolecular cyclization reactions can be envisioned, leading to fused bicyclic systems. nih.gov One potential pathway involves the reductive amination of the ketone, followed by cyclization with a suitable dielectrophile to form bridged piperidine structures. Furthermore, the generation of a 3,4-piperidyne intermediate from a suitably functionalized precursor derived from this compound could enable the synthesis of annulated piperidines through cycloaddition reactions. nih.govnih.gov

The ketone moiety can be transformed into other functional groups to facilitate cyclization. For example, a Pictet-Spengler-type reaction could be employed after converting the ketone into a primary amine and subsequent reaction with an aldehyde. Similarly, the ketone can undergo a Wittig reaction to introduce an alkene, which can then participate in various metal-catalyzed cyclizations, such as the Wacker-type aerobic oxidative cyclization, to form new heterocyclic rings. organic-chemistry.org

The following table summarizes potential transformations for synthesizing complex heterocycles from this building block:

| Reaction Type | Reagents/Conditions | Resulting Structure |

| Reductive Amination/Cyclization | H₂, Pd/C; then di-electrophile | Bridged bicyclic piperidines |

| Pictet-Spengler Reaction | 1. NH₂OH, H⁺; 2. H₂, Raney Ni; 3. R-CHO | Tetrahydro-β-carboline analogs |

| Wittig Olefination/Cyclization | Ph₃P=CH₂, then Pd(II) catalyst | Fused heterocyclic systems |

| Aza-Michael Addition | α,β-Unsaturated ester | Bicyclic piperidone derivatives |

Building Block for Natural Product Analogs and Scaffolds

The piperidine nucleus is a core component of numerous natural alkaloids, including pelletierine (B1199966) and N-methylconiine. researchgate.netresearchgate.net Consequently, this compound is an excellent starting point for the synthesis of analogs of these natural products. The phenyl group can be modified to mimic the side chains found in various alkaloids, while the piperidine ring provides the essential heterocyclic core.

Diversity-oriented synthesis (DOS) strategies can leverage this compound to create libraries of natural product-like molecules. nih.gov For example, by using this compound in multicomponent reactions, complex structures resembling alkaloids can be assembled in a few steps. nih.gov The synthesis of analogs of the drug Donepezil (B133215), which features a piperidine ring, has been demonstrated using substituted 4-piperidone (B1582916) building blocks, highlighting a relevant application for keto-piperidines like the title compound. acs.orgkcl.ac.uk

The combination of the piperidine ring and the α,β-unsaturated ketone functionality (after an aldol (B89426) condensation) is a structural motif found in alkaloids like piperine. researchgate.net This suggests that this compound could be a precursor for synthesizing analogs of such compounds, which are known for their wide range of biological activities. researchgate.net

Role in Catalysis

The inherent functionalities of this compound make it an attractive scaffold for the development of both metal-coordinating ligands and organocatalysts. The presence of a chiral center at the 3-position of the piperidine ring (once resolved) is particularly significant for applications in asymmetric catalysis.

Development of this compound-Based Ligands for Metal Catalysis

Chiral ligands are essential for enantioselective metal-catalyzed reactions. nih.govresearchgate.netscispace.com this compound can be elaborated into P,N-ligands, which have proven highly effective in various transformations, including palladium-catalyzed allylic substitutions and Heck reactions. scispace.com

A synthetic route to such a ligand could involve the reduction of the ketone to an alcohol, followed by etherification to introduce a phosphine-containing group. The piperidine nitrogen and the phosphine (B1218219) group could then chelate to a metal center, creating a chiral environment for catalysis. The combination of a "hard" nitrogen donor and a "soft" phosphorus donor can lead to unique electronic properties at the metal center, influencing both reactivity and selectivity. scispace.com

The table below outlines a potential pathway for ligand synthesis and its application:

| Step | Description | Catalyst/Reaction | Potential Application |

| 1 | Asymmetric reduction of ketone | Chiral reducing agent (e.g., CBS reagent) | Creates a chiral alcohol |

| 2 | Introduction of phosphine moiety | Deprotonation and reaction with Ph₂PCl | Forms a chiral P,N-ligand |

| 3 | Complexation with metal precursor | Pd(dba)₂, Rh(COD)₂BF₄, etc. | Creates a chiral metal catalyst |

| 4 | Asymmetric Catalysis | Hydrogenation, allylic alkylation, etc. | Enantioselective synthesis |

Evaluation as an Organocatalyst or Organocatalyst Precursor

The secondary amine of the piperidine ring allows this compound to function as a base or nucleophilic organocatalyst. Piperidine itself is a classic catalyst for Knoevenagel and Claisen-Schmidt condensations to form chalcones. researchgate.net The title compound could similarly catalyze these reactions, with the phenyl ketone moiety potentially influencing the reaction environment.

Furthermore, when used in its enantiomerically pure form, this compound could serve as a chiral organocatalyst. It could be employed in asymmetric Michael additions or aldol reactions, where the piperidine nitrogen activates the substrate through the formation of an enamine or iminium ion intermediate. There is significant precedent for using chiral piperidine derivatives in organocatalytic approaches to synthesize polysubstituted piperidines and other heterocycles with high enantioselectivity. acs.orgthieme-connect.com Hybrid bio-organocatalytic cascades have also utilized piperidines for complexity-building Mannich reactions. nih.gov

Applications in Materials Science and Engineering

The bifunctional nature of this compound also suggests its potential use as a monomer or cross-linking agent in the synthesis of advanced polymers and materials.

The secondary amine and the ketone can both participate in polymerization reactions. For example, the piperidine nitrogen can react with di-epoxides or di-acyl chlorides to form cross-linked polymers. The ketone can be involved in polymerization through reactions like polycondensation after being converted to a diol or dicarboxylic acid derivative.

Recent research has explored the synthesis of temperature-responsive polymers containing piperidine carboxamide moieties, which exhibit either upper or lower critical solution temperatures (UCST or LCST). nih.gov These "smart" polymers have applications in areas such as drug delivery and kinetic hydrate (B1144303) inhibition for the oil and gas industry. acs.org By converting the ketone of this compound to a carboxamide and polymerizing it, new functional polymers with unique solution properties could be developed. Studies on the polymerization of monomers derived from 1-chloro-3-piperidine-2-propanol and methacrylic acid further demonstrate the utility of piperidine-based monomers in creating novel polymer structures. researchcommons.orgaip.orgresearchcommons.org The presence of the phenyl group could enhance the thermal stability and mechanical properties of the resulting polymers.

Advanced Analytical Methodologies and Chemical Probes

Beyond its synthetic potential, this compound serves a critical role in analytical chemistry, both as a characterization standard and as a scaffold for chemical probes.

In analytical chemistry, particularly within the pharmaceutical industry, reference standards are essential for verifying the identity, purity, and concentration of chemical compounds. This compound is commercially available as a certified reference material and a pharmaceutical secondary standard. sigmaaldrich.com This designation means it has been rigorously tested and characterized, making it suitable for use as a qualitative and quantitative standard in analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS).

Its role is often as a benchmark for the quality control of related active pharmaceutical ingredients (APIs) or their intermediates, ensuring that manufacturing processes are consistent and the final products meet stringent regulatory requirements.

Table 3: Compound Identifiers for this compound

| Identifier | Value |

| CAS Number | 1177327-57-9 bldpharm.com |

| Product Classification | Certified Reference Material, Pharmaceutical Secondary Standard sigmaaldrich.com |

| Vendor Categories | Heterocyclic Building Blocks, Bioactive Small Molecules, Probes sigmaaldrich.combldpharm.com |

A chemical probe is a molecule used to study and manipulate a system of interest. While many probes are designed for biological targets, there is a growing need for probes in materials science and environmental analysis. This compound is listed by suppliers as a "probe," indicating its utility in detection and analysis. sigmaaldrich.com

Its structure is well-suited for the development of chemosensors for non-biological systems, particularly for the detection of metal ions. The piperidine nitrogen and ketone oxygen can form a stable chelation complex with specific metal cations. By attaching a chromophore or fluorophore to this core structure, a sensor can be designed where the binding event with a target ion leads to a measurable change in color (colorimetric probe) or fluorescence (fluorescent probe). Such probes could be applied to environmental monitoring (e.g., detecting heavy metals in water) or in materials science for tracking metal-catalyzed reactions.

Table 4: Potential Applications as a Non-Biological Chemical Probe

| Application Area | Target Analyte | Principle of Detection |

| Environmental Monitoring | Heavy Metal Ions (e.g., Cu²⁺, Pb²⁺, Hg²⁺) | Chelation-induced change in fluorescence or color |

| Industrial Process Control | Transition Metal Catalysts | In-situ monitoring of catalyst concentration via spectroscopic changes |

| Materials Science | Lanthanide Ions | Formation of luminescent complexes for smart materials |

Future Directions and Emerging Research Avenues for 2 Phenyl 1 Piperidin 3 Yl Ethanone

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

Current synthetic methodologies for piperidine-containing compounds often rely on established, multi-step procedures. researchgate.net The future of synthesizing 2-Phenyl-1-(piperidin-3-yl)ethanone could, however, lie in more innovative and efficient approaches.

Unconventional Synthetic Routes: Research into unconventional synthetic pathways could unlock more direct and atom-economical methods. This might involve novel cyclization strategies or C-H activation techniques to construct the piperidine (B6355638) ring with the desired substitution pattern. Exploring transition-metal-catalyzed cross-coupling reactions under milder conditions could also provide more efficient routes to this and related structures.

Biocatalytic Approaches: The field of biocatalysis offers a paradigm shift towards greener and more selective chemical synthesis. nih.govnih.gov While no specific biocatalytic route for this compound has been reported, the potential is significant. Enzymes such as transaminases, which are used in the synthesis of chiral amines, could be engineered to accept precursors of this compound, potentially leading to an enantioselective synthesis of chiral isomers. rug.nl Similarly, ketone reductases could be employed for stereoselective reductions of a suitable precursor. The use of lipases, known for their promiscuous catalytic activity in various organic transformations, could also be explored for novel synthetic steps. mdpi.com

Table 1: Potential Biocatalytic Approaches for this compound Synthesis

| Biocatalyst Class | Potential Application | Advantages |

| Transaminases | Asymmetric synthesis of chiral amine precursors | High enantioselectivity, mild reaction conditions |

| Ketone Reductases | Stereoselective reduction of a ketone precursor | Access to specific stereoisomers |

| Lipases | Catalysis of novel bond-forming reactions | Broad substrate scope, activity in organic media |

| Cytochrome P450s | Regio- and stereoselective hydroxylation | Introduction of new functional groups |

Discovery of Novel Reactivity and Unprecedented Transformations

The reactivity of this compound is largely uncharted territory. Future research should focus on exploring its chemical behavior under various conditions to uncover novel transformations. The interplay between the ketone functionality, the phenyl ring, and the secondary amine in the piperidine ring could lead to interesting and potentially useful chemical reactions. Investigations could include its behavior in multicomponent reactions, its potential as a scaffold in the synthesis of more complex heterocyclic systems, and its reactivity in photoredox catalysis.

Development of Advanced Computational Models for Structure-Property Prediction

In the absence of extensive empirical data, computational chemistry can provide valuable insights into the properties and potential applications of this compound.

Structure-Property Prediction: Advanced computational models, such as those based on Density Functional Theory (DFT), can be employed to predict a range of properties. sciforum.net These include its conformational landscape, electronic properties, and spectroscopic signatures. Such studies can guide experimental work and help in understanding its reactivity.

QSAR and Molecular Docking: Quantitative Structure-Activity Relationship (QSAR) models could be developed to predict the biological activities of derivatives of this compound. Furthermore, molecular docking studies could be used to explore its potential interactions with various biological targets, such as enzymes and receptors, thereby identifying potential therapeutic applications. sciforum.net

Expansion into Novel Areas of Material Science and Sustainable Chemical Technologies

The unique structural features of this compound suggest its potential utility in emerging scientific fields.

Material Science: The piperidine and phenyl ethanone (B97240) moieties could serve as building blocks for the synthesis of novel polymers or functional materials. Its ability to participate in hydrogen bonding and π-π stacking interactions could be exploited in the design of self-assembling materials or materials with specific optical or electronic properties. While currently speculative, its incorporation into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could also be an area of future exploration.

Sustainable Chemical Technologies: The development of green and sustainable chemical processes is a global priority. rug.nl Future research could focus on utilizing this compound or its derivatives as catalysts or in catalytic systems. For instance, its potential as an organocatalyst could be investigated. Moreover, exploring its synthesis and use in environmentally benign solvents would contribute to the development of more sustainable chemical technologies.

Q & A

Basic: What are the standard synthetic routes for 2-Phenyl-1-(piperidin-3-yl)ethanone, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution on the piperidine ring. For example, reacting a piperidine derivative with an acyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Optimization includes:

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent selection : Use dichloromethane or toluene for better solubility and reaction efficiency.

- Catalyst stoichiometry : Adjust AlCl₃ ratio (1.2–1.5 equivalents) to balance reactivity and byproduct formation .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to confirm the piperidine ring substitution pattern and phenyl/keto group integration (e.g., δ ~2.1 ppm for the acetyl group) .

- FT-IR : Identify carbonyl stretching frequencies (~1700–1750 cm⁻¹) and piperidine N-H vibrations (~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or GC-MS, ensuring m/z matches the calculated molecular ion (e.g., C₁₃H₁₅NO = 201.25 g/mol) .

- HPLC/Purification : Use silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 30:70 to 50:50) for purity assessment .

Advanced: How can researchers resolve contradictions in crystallographic data during structural elucidation?

Methodological Answer:

Contradictions may arise from twinning or disordered solvent molecules . Strategies include:

- Refinement software : Use SHELXL for high-resolution data to model disorder and apply restraints .

- Validation tools : Check R-factor convergence (target < 0.05) and electron density maps (e.g., OMIT maps) for missing atoms .

- Data collection : Optimize crystal mounting (e.g., cryo-cooling) to minimize radiation damage and improve resolution .

Advanced: How can computational methods predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., serotonin or dopamine receptors). Validate with known ligands from structural analogs (e.g., piperidine derivatives with EC₅₀ < 1 µM) .

- QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity data from related compounds .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns trajectories) to prioritize synthetic targets .

Advanced: What strategies enable regioselective functionalization of the piperidine ring in this compound?

Methodological Answer:

- Protecting groups : Temporarily block the ketone with a tert-butyldimethylsilyl (TBS) group to direct substitution at the piperidine N or C3 position .

- Catalytic control : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction at specific positions .

- Steric effects : Design bulky reagents to favor reactions at less hindered sites (e.g., axial vs. equatorial positions) .

Basic: What purification methods are recommended post-synthesis?

Methodological Answer:

- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (e.g., 20–50% ethyl acetate in hexane) .

- Recrystallization : Dissolve crude product in hot ethanol, then cool to −20°C for crystal formation .

- TLC monitoring : Track fractions using UV-active spots (Rf ~0.3–0.5 in ethyl acetate/hexane) .

Advanced: How can stereochemical outcomes in asymmetric synthesis be analyzed?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using a Chiralpak® column (e.g., AD-H) with n-hexane/isopropanol (90:10) .

- X-ray crystallography : Determine absolute configuration via anomalous scattering (e.g., Cu Kα radiation) .

- Circular Dichroism (CD) : Compare experimental spectra with simulated data from DFT calculations .

Advanced: How to design in vitro assays for assessing receptor binding affinity?

Methodological Answer:

- Radioligand displacement assays : Incubate the compound with ³H-labeled antagonists (e.g., ketanserin for 5-HT₂A receptors) and measure IC₅₀ values via scintillation counting .

- Fluorescence polarization : Use FITC-labeled ligands to quantify binding kinetics (Kd < 100 nM indicates high affinity) .

- Control experiments : Compare with reference compounds (e.g., risperidone for dopamine D₂ receptors) to validate assay reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.